molecular formula C15H16O7 B14853906 methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate

methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate

Cat. No.: B14853906
M. Wt: 308.28 g/mol
InChI Key: RMYLCIMGXGYTTK-NUOPGBMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allamandicin is a bioactive compound isolated from the plant Allamanda cathartica, which belongs to the family Apocynaceae. This compound is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of allamandicin involves the extraction of the compound from the stem bark of Allamanda cathartica. The extraction process typically includes the following steps:

Industrial Production Methods

Industrial production of allamandicin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of allamandicin for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Allamandicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of allamandicin with enhanced or modified bioactivity. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Allamandicin has been extensively studied for its scientific research applications, including:

Mechanism of Action

Allamandicin exerts its effects through various molecular targets and pathways. The compound interacts with cellular enzymes and proteins, disrupting their normal function. For example, allamandicin inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential skin-whitening agent. Additionally, allamandicin induces apoptosis in cancer cells by activating caspase enzymes and promoting cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Allamandicin

Allamandicin is unique due to its potent tyrosinase inhibitory activity and its ability to induce apoptosis in cancer cells. Its diverse pharmacological properties make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H16O7

Molecular Weight

308.28 g/mol

IUPAC Name

methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate

InChI

InChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3/t6-,7+,9-,10+,11+,14+,15-/m0/s1

InChI Key

RMYLCIMGXGYTTK-NUOPGBMCSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O)O

Canonical SMILES

CC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O

Origin of Product

United States

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